molecular formula C22H17N3O2 B2521126 N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide CAS No. 883964-54-3

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide

Cat. No. B2521126
M. Wt: 355.397
InChI Key: LVDSSVVYHUYOJL-UHFFFAOYSA-N
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Description

“N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide” is a complex organic compound. It contains a quinoline group, which is a type of nitrogen-containing heterocycle, and a benzamide group, which is a type of amide . Its molecular formula is C22H17N3O2 and its molecular weight is 355.397.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline group and a benzamide group. The quinoline group is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the quinoline and benzamide groups. These groups are reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and benzamide groups could affect its solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in medicine or industry .

properties

IUPAC Name

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-25-18-13-6-5-11-16(18)20(26)19(17-12-7-8-14-23-17)21(25)24-22(27)15-9-3-2-4-10-15/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSSVVYHUYOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide

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